molecular formula C9H17NO4S B15284835 Boc-S-methyl-L-cysteine

Boc-S-methyl-L-cysteine

Cat. No.: B15284835
M. Wt: 235.30 g/mol
InChI Key: WFDQTEFRLDDJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-S-methyl-L-cysteine is a protected derivative of L-cysteine, where the amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the thiol moiety is substituted with a methyl group. This modification enhances stability during peptide synthesis, particularly in preventing unwanted disulfide bond formation. These compounds serve as intermediates in organic synthesis, enabling controlled deprotection and functionalization in peptide chains .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQTEFRLDDJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-S-methyl-L-cysteine can be synthesized through the protection of the thiol group of L-cysteine with a Boc group. The typical synthetic route involves the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Boc-S-methyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Free thiols.

    Substitution: Free thiol group after Boc removal.

Scientific Research Applications

Boc-S-methyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-S-methyl-L-cysteine involves the protection of the thiol group, which prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the thiol group. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-S-methyl-L-cysteine with structurally related Boc-protected S-substituted cysteine derivatives:

Compound Name CAS Number S-Substituent Molecular Weight Key Applications Stability
This compound* - Methyl (CH₃) ~193.2 (estimated) Peptide synthesis, biochemical research Acid-labile Boc; stable thioether linkage
Boc-S-benzyl-L-cysteine 159453-24-4 Benzyl (C₆H₅CH₂) 297.36 Solid-phase peptide synthesis Boc removed via TFA; S-benzyl cleaved by HF
Boc-S-trityl-L-cysteine 21947-98-8 Trityl (C₆H₅)₃C 463.59 Orthogonal protection in complex peptides High steric hindrance; requires strong acids
N-Boc-S-(4-methoxybenzyl)-L-cys 18942-46-6 4-Methoxybenzyl 355.43 Selective deprotection strategies Sensitive to oxidation
CBZ-S-phenyl-L-cysteine 159453-24-4 Phenyl (C₆H₅) 327.37 Alternative protecting group (CBZ vs. Boc) Base-sensitive CBZ group

Note: this compound is inferred based on analogous structures; exact data may vary.

Stability and Reactivity

  • Boc Group Stability: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), making it ideal for stepwise peptide assembly. In contrast, the carbobenzyloxy (CBZ) group in CBZ-S-phenyl-L-cysteine requires hydrogenolysis, limiting its compatibility with sulfur-containing residues .
  • S-Substituent Effects : Smaller groups (e.g., methyl) offer minimal steric hindrance, facilitating efficient coupling in peptide chains. Bulkier substituents like trityl or benzyl enhance orthogonality but may reduce solubility in polar solvents .

Biological Activity

Boc-S-methyl-L-cysteine (Boc-S-MC) is a derivative of the amino acid cysteine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methyl group on the sulfur atom. This compound has garnered attention in various fields due to its biological activities, particularly in relation to oxidative stress, inflammation, and metabolic processes. This article synthesizes current research findings and data regarding the biological activity of this compound.

  • Chemical Formula : C₉H₁₇NO₄S
  • Molecular Weight : 219.30 g/mol
  • CAS Number : 7018744

Boc-S-MC exhibits several biological activities through various mechanisms:

  • Antioxidant Activity :
    • Boc-S-MC has been shown to reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects :
    • Studies indicate that Boc-S-MC can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Cysteine Synthase Inhibition :
    • Research has demonstrated that Boc-S-MC inhibits cysteine synthase, an enzyme involved in cysteine metabolism. This inhibition can lead to altered levels of cysteine and related metabolites, impacting cellular functions .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Model/System Effect Observed Concentration Used Reference
Hoagland et al. (2021)Sicklepod seedlingsGrowth reduction by 30% with pathogenNot specified
Yakamuro et al. (2021)Human alveolar epithelial cellsSuppression of inflammation0.25 mM
Frontiers in Pharmacology (2022)Sprague Dawley ratsReversal of morphine effects on gas exchange250-500 μmol/kg IV

Case Studies

  • Inhibition of Cysteine Synthase :
    In a study involving sicklepod seedlings, treatment with Boc-S-MC resulted in a significant reduction in cysteine synthase activity, which correlated with a decrease in plant growth due to pathogen interactions. The study highlighted the dual role of Boc-S-MC as both an inhibitor and a potential therapeutic agent against weed pathogens .
  • Oxidative Stress Protection :
    Another investigation demonstrated that Boc-S-MC effectively protects human alveolar epithelial cells from oxidative stress induced by inflammatory cytokines. The compound's ability to modulate cytokine levels suggests its potential use in treating respiratory diseases characterized by excessive inflammation .
  • Metabolic Impact on Rats :
    In animal models, Boc-S-MC was shown to mitigate the adverse effects of morphine on respiratory function without affecting its analgesic properties. This finding indicates its potential as an adjunct therapy for managing side effects associated with opioid use .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of Boc-S-methyl-L-cysteine in peptide chemistry?

Methodological Answer:
Synthesis optimization requires attention to protecting group compatibility, reaction kinetics, and purification efficiency. For this compound, the tert-butoxycarbonyl (Boc) group protects the amino moiety, while the S-methyl thioether stabilizes the cysteine residue. Key steps include:

  • Reagent stoichiometry : Ensure molar ratios of Boc-anhydride and methylating agents (e.g., methyl iodide) are precise to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation .
  • Purification : Employ reverse-phase HPLC with C18 columns, monitoring for byproducts like over-alkylated species or Boc-deprotected intermediates .
  • Characterization : Validate purity via 1^1H/13^13C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and LC-MS for molecular ion confirmation .

Basic: How should researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer:
Stability studies must account for:

  • pH sensitivity : Test aqueous solutions at pH 2–10, monitoring degradation via UV-Vis (e.g., absorbance at 220 nm for thioether bonds) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Oxidative resistance : Expose the compound to H2_2O2_2 or atmospheric O2_2, analyzing disulfide formation via Ellman’s assay or Raman spectroscopy .
    Document conditions in a lab notebook with time-stamped data to ensure reproducibility .

Advanced: How can contradictory data on this compound’s reactivity in peptide coupling reactions be resolved?

Methodological Answer:
Contradictions often arise from:

  • Side-chain interference : The S-methyl group may sterically hinder coupling. Compare coupling efficiencies using different reagents (e.g., HATU vs. DCC) and monitor via 19^19F NMR if fluorinated tags are used .
  • Solvent effects : Test in low-dielectric solvents (e.g., dichloromethane) to reduce charge stabilization of intermediates .
  • Statistical validation : Replicate experiments ≥3 times, applying ANOVA to identify outliers. Cross-reference with primary literature to contextualize findings .

Advanced: What computational methods are suitable for predicting this compound’s interactions in enzyme active sites?

Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking : Use the this compound structure (PubChem CID) as a ligand, targeting cysteine proteases or thioredoxin-fold proteins. Validate docking poses with experimental IC50_{50} values .
  • MD simulations : Apply AMBER or GROMACS force fields to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the Boc group and catalytic residues .
  • QM/MM : For mechanistic insights, apply hybrid quantum mechanics/molecular mechanics to model transition states during bond cleavage .

Basic: What analytical techniques are essential for confirming this compound’s purity in complex mixtures?

Methodological Answer:

  • Chromatography : Use HPLC with a diode-array detector (DAD) at 254 nm; compare retention times against synthetic standards .
  • Spectroscopy : Analyze via FT-IR for characteristic Boc C=O stretches (~1680–1720 cm1^{-1}) and S-methyl C-S vibrations (~700 cm1^{-1}) .
  • Mass spectrometry : Employ ESI-MS in positive ion mode to detect [M+H]+^+ and confirm isotopic patterns .

Advanced: How can researchers design ethical and reproducible in vivo studies using this compound derivatives?

Methodological Answer:

  • Dose justification : Precompute LD50_{50} via QSAR models or acute toxicity assays in model organisms (e.g., zebrafish) .
  • Institutional review : Submit protocols to ethics committees, emphasizing 3R principles (Replacement, Reduction, Refinement) for animal studies .
  • Data transparency : Publish raw HPLC/UPLC traces, NMR spectra, and statistical code in repositories like Zenodo to enhance reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer:

  • Process controls : Standardize reaction temperatures (±2°C) and stirring rates using automated reactors .
  • Quality metrics : Define acceptance criteria (e.g., ≥95% purity via HPLC) and implement statistical process control (SPC) charts .
  • Interlab validation : Share samples with collaborating labs for cross-verification using identical analytical protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.